![molecular formula C7H13N3O2S2 B1488075 2-amino-N-(sec-butyl)thiazole-5-sulfonamide CAS No. 2098092-97-6](/img/structure/B1488075.png)
2-amino-N-(sec-butyl)thiazole-5-sulfonamide
Overview
Description
“2-amino-N-(sec-butyl)thiazole-5-sulfonamide” is a compound that belongs to the class of 2-aminothiazole derivatives . This class of compounds has emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Molecular Structure Analysis
The molecular formula of “2-amino-N-(sec-butyl)thiazole-5-sulfonamide” is C7H13N3O2S2 . The average mass is 235.327 Da and the monoisotopic mass is 235.044922 Da .Scientific Research Applications
Anticancer Activity
The 2-aminothiazole scaffold, which includes “2-amino-N-(sec-butyl)thiazole-5-sulfonamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Antioxidant Activity
2-aminothiazole derivatives have been shown to possess antioxidant activity . For example, aminothiazole derivatives, such as dendrodoine analogs, have demonstrated the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
Antimicrobial Activity
2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antimicrobial activity . These compounds have been used in different therapeutic targets, including antimicrobial applications .
Anti-inflammatory Activity
2-aminothiazole-based compounds have been associated with anti-inflammatory activities . These compounds have been used in various therapeutic targets, including anti-inflammatory applications .
Antiviral Activity
Literature survey documented that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral activity .
Anticonvulsant Activity
2-aminothiazole derivatives have been associated with anticonvulsant activity .
Antidiabetic Activity
2-aminothiazole derivatives have been associated with antidiabetic activity .
Antihypertensive Activity
2-aminothiazole derivatives have been associated with antihypertensive activity .
These are just a few of the many potential applications of “2-amino-N-(sec-butyl)thiazole-5-sulfonamide” in scientific research. It’s clear that this compound has a broad range of potential uses in the field of medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which include 2-amino-n-(sec-butyl)thiazole-5-sulfonamide, have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may interact with its targets in a way that inhibits the growth or proliferation of these cells.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have a broad pharmacological spectrum . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that 2-amino-N-(sec-butyl)thiazole-5-sulfonamide may result in the inhibition of growth or proliferation of these cells.
properties
IUPAC Name |
2-amino-N-butan-2-yl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S2/c1-3-5(2)10-14(11,12)6-4-9-7(8)13-6/h4-5,10H,3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGRXEYIWYLPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(sec-butyl)thiazole-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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